molecular formula C17H18N4O2 B380728 6-Amino-4-(2-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B380728
M. Wt: 310.35g/mol
InChI Key: KPJRRWCLHUKDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-(2-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of methoxybenzenes and a pyranopyrazole.

Scientific Research Applications

Corrosion Inhibition

  • Pyranopyrazole derivatives, including compounds closely related to the specified chemical, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. They show high inhibition efficiency and are considered mixed-type inhibitors, with adsorption following the Langmuir adsorption isotherm (Yadav et al., 2016).

Spectroscopic and Structural Analysis

  • The structural and spectral properties of similar pyranopyrazole derivatives have been investigated using various experimental and computational methods. These studies provide insight into the potential pharmaceutical applications of these compounds (Kumar et al., 2020).

Multifunctional Additives

  • Some pyranopyrazole derivatives are evaluated for their multifunctional additive properties in medium lubricating oils. They exhibit good performance as copper corrosion inhibitors, anti-rust agents, and antioxidants (Salih & Al-Messri, 2022).

Antimicrobial Properties

  • Various derivatives of pyranopyrazoles have been synthesized and evaluated as antimicrobial agents. Some of these compounds exhibit significant activity, highlighting their potential in pharmaceutical research (El-ziaty et al., 2016).

Interaction with Proteins

  • Studies have also been conducted on the interaction of similar pyranopyrazole compounds with bovine serum albumin, revealing significant binding interactions. This research is valuable in understanding the compound's behavior in biological systems (Yu, 2007).

Green Synthesis Techniques

  • Research has focused on the development of eco-friendly and efficient synthesis methods for pyranopyrazole derivatives, highlighting the push towards more sustainable chemistry practices (Kiyani & Bamdad, 2018).

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35g/mol

IUPAC Name

6-amino-4-(2-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H18N4O2/c1-3-6-12-15-14(10-7-4-5-8-13(10)22-2)11(9-18)16(19)23-17(15)21-20-12/h4-5,7-8,14H,3,6,19H2,1-2H3,(H,20,21)

InChI Key

KPJRRWCLHUKDJO-UHFFFAOYSA-N

SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OC

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-4-(2-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-4-(2-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-Amino-4-(2-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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